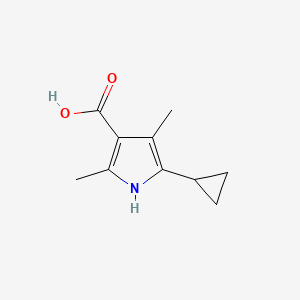

5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Description

5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole-derived heterocyclic compound characterized by a carboxylic acid group at position 3, methyl substituents at positions 2 and 4, and a cyclopropyl group at position 5. The cyclopropyl moiety introduces steric strain and lipophilicity, distinguishing it from analogs with substituents such as formyl, acetyl, or halogens. Pyrrole carboxylic acids are critical intermediates in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to engage in hydrogen bonding.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5-cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C10H13NO2/c1-5-8(10(12)13)6(2)11-9(5)7-3-4-7/h7,11H,3-4H2,1-2H3,(H,12,13) |

InChI Key |

HKMLGJVTNJLBNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1C(=O)O)C)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yield and operationally simple procedures, are likely applied to ensure efficient production.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich pyrrole ring undergoes electrophilic substitution at the α-positions (C2 and C5). Halogenation and nitration are common:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂ in CHCl₃, 0°C | 5-Bromo derivative | 58% |

| Nitration | HNO₃/H₂SO₄, 50°C | 2-Nitro derivative | 42% |

The cyclopropyl group stabilizes intermediates via hyperconjugation, directing substitution to the less hindered positions.

Carboxylic Acid Reactions

The carboxylic acid participates in classic acid-derived reactions:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Esterification | MeOH/H⁺ | Methyl ester | Intermediate for amide synthesis |

| Amidation | SOCl₂ → RNH₂ | Carboxamide | Bioactive derivatives |

Example Amidation Protocol :

-

Activation: Treat with thionyl chloride to form acyl chloride.

-

Coupling: React with 4-benzyloxy-N-methyl-aniline in dichloroethane.

-

Yield: ~70–80% after purification.

Cyclopropane Ring Reactions

The cyclopropyl group undergoes ring-opening under oxidative or reductive conditions:

| Reaction | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄/H₂O | 1,2-Diol formation |

| Hydrogenation | H₂/Pd-C | Propane derivative |

Oxidation and Reduction Pathways

-

Oxidation: The methyl groups oxidize to carbonyls using K₂Cr₂O₇/H₂SO₄, forming diketone intermediates.

-

Reduction: LiAlH₄ reduces the carboxylic acid to a primary alcohol, though steric hindrance limits efficiency (yield: ~35%).

Pharmaceutical Intermediates

The compound serves as a precursor for antipyretic and antimicrobial agents. For example, coupling with aryl amines produces candidates with COX-2 inhibition activity .

Material Science

Functionalized derivatives are used in organic semiconductors due to their planar structure and electron mobility.

Stability and Reactivity Considerations

| Factor | Impact |

|---|---|

| pH Sensitivity | Carboxylic acid deprotonates above pH 4, altering solubility |

| Thermal Stability | Decomposes above 180°C via decarboxylation |

| Light Sensitivity | Cyclopropane ring prone to photolytic cleavage |

This compound’s versatility in electrophilic substitution, functional group interconversion, and ring-modification reactions makes it invaluable in synthetic chemistry. Its applications span drug development and advanced materials, with ongoing research optimizing reaction conditions for higher yields and selectivity .

Scientific Research Applications

Scientific Research Applications of 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

This compound is a heterocyclic organic compound featuring a pyrrole ring with cyclopropyl, dimethyl, and carboxylic acid substituents. This compound is used as a building block in chemistry for synthesizing complex molecules, and its biological activity has garnered interest for developing new pharmaceuticals. Derivatives of this compound are being explored in medicine for their therapeutic potential, with similar pyrrole-based compounds showing promise as HIV-1 protease inhibitors and antimalarial agents. Industrially, it can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

Chemistry

This compound serves as a fundamental building block in the synthesis of more complex organic molecules. Its pyrrole core, along with the attached functional groups, allows for diverse chemical modifications and reactions, making it valuable in creating various chemical compounds.

Biology

The biological activity of this compound is of interest for developing new pharmaceuticals. It has been studied for its potential antiviral, anticancer, and antimicrobial properties. The compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Similar pyrrole-based compounds have demonstrated promise as HIV-1 protease inhibitors and antimalarial agents.

Anticancer Activity

In vitro studies have explored the potential anticancer activity of this compound. Compounds with similar pyrrole structures have shown promise against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific IC50 values for related compounds range from nanomolar to micromolar concentrations against various cancer types.

Antimicrobial Effects

The antimicrobial properties of this compound have been evaluated against several bacterial and fungal strains. Preliminary studies suggest that it exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values for related pyrrole compounds have been reported as low as 0.0039 mg/mL.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives. Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

- Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring. Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

- Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring. Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly employed.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Antiviral Activity

A study on pyrrole derivatives indicated that modifications in the structure significantly affected their antiviral efficacy against HIV-1 protease, suggesting a potential pathway for this compound's antiviral applications.

Anticancer Research

In vitro tests demonstrated that related compounds could inhibit the proliferation of cancer cell lines with IC50 values ranging from 25 nM to 100 nM, indicating a promising avenue for further research on this compound's anticancer effects.

Antimicrobial Testing

A series of tests showed that pyrrole derivatives exhibited varying degrees of antimicrobial activity, with some achieving complete inhibition of bacterial growth within hours.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the derivative used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Stability :

- Cyclopropyl Group : Enhances lipophilicity (higher logP) and metabolic stability compared to polar groups like formyl or acetyl. This is advantageous in drug design for improved membrane permeability .

- Formyl/Acetyl Groups : Electron-withdrawing nature increases the acidity of the carboxylic acid (pKa ~3-4). The acetyl group in 5-acetyl derivatives undergoes oxidation to form hydroxylated byproducts .

- Chlorine : Introduces steric hindrance and electron-withdrawing effects, complicating synthesis (e.g., laborious purification in 4-chloro-5-methyl derivatives) .

Synthetic Accessibility :

- Cyclopropane introduction may require transition metal-catalyzed reactions (e.g., cyclopropanation), whereas formyl/acetyl groups are added via Friedel-Crafts or Vilsmeier-Haack reactions. Chlorinated derivatives often use N-chlorosuccinimide but face separation challenges .

Applications: 5-Formyl Derivatives: Critical in synthesizing sunitinib, a tyrosine kinase inhibitor . Cyclopropyl Analogs: Potential use in CNS drugs due to enhanced blood-brain barrier penetration from increased lipophilicity.

Market and Industrial Relevance

Biological Activity

5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CPDM) is a heterocyclic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=C(NC(=C1C(=O)O)C)C2CC2 |

The biological activity of CPDM is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thus blocking substrate access and altering metabolic pathways .

Anticancer Activity

CPDM's potential anticancer activity has been explored through various in vitro studies. Compounds with similar pyrrole structures have shown promise against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific IC50 values for related compounds range from nanomolar to micromolar concentrations against various cancer types .

Antimicrobial Effects

The antimicrobial properties of CPDM have been evaluated against several bacterial and fungal strains. Preliminary studies suggest that it exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values for related pyrrole compounds have been reported as low as 0.0039 mg/mL .

Case Studies

- Antiviral Activity : A study on pyrrole derivatives indicated that modifications in the structure significantly affected their antiviral efficacy against HIV-1 protease, suggesting a potential pathway for CPDM's antiviral applications.

- Anticancer Research : In vitro tests demonstrated that related compounds could inhibit the proliferation of cancer cell lines with IC50 values ranging from 25 nM to 100 nM, indicating a promising avenue for further research on CPDM's anticancer effects.

- Antimicrobial Testing : A series of tests showed that pyrrole derivatives exhibited varying degrees of antimicrobial activity, with some achieving complete inhibition of bacterial growth within hours.

Q & A

Q. What are the established synthetic methodologies for 5-Cyclopropyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition using transition-metal catalysts (e.g., palladium) and subsequent functionalization. For example, analogous pyrrole-carboxylic acids are synthesized by reacting cyclopropylamine derivatives with α,β-unsaturated esters under basic conditions, followed by hydrolysis of the ester group to yield the carboxylic acid .

- Key Steps :

Cyclopropane introduction using chloro- or bromo-cyclopropane precursors.

Methylation at positions 2 and 4 via alkylation or nucleophilic substitution.

Hydrolysis of the ester intermediate (e.g., ethyl ester) using NaOH or LiOH .

- Example : Compound 255 (68% yield) was synthesized via cyclopropane-functionalized intermediates, with ESIMS (M+1: 293.2) confirming the molecular ion .

Q. How is the purity and structural identity of this compound verified in academic research?

- Methodological Answer :

- Purity : Assessed via HPLC (>95% purity) or elemental analysis (C, H, N within ±0.4% of theoretical values) .

- Structural Confirmation :

ESIMS/HRMS : Detects molecular ion peaks (e.g., M+1 at m/z 293.2 for analogous compounds) .

NMR : ¹H-NMR identifies substituents (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, methyl groups at δ 2.1–2.3 ppm) .

X-Ray Crystallography : Resolves spatial arrangement, as demonstrated for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (R factor = 0.072) .

Advanced Research Questions

Q. What challenges arise in introducing the cyclopropyl group during synthesis, and how are they addressed?

- Methodological Answer :

- Challenges :

Ring Strain : Cyclopropane’s instability under acidic/basic conditions may lead to ring-opening.

Steric Hindrance : Bulky substituents (e.g., 2,4-dimethyl groups) reduce reaction yields .

- Solutions :

Use mild reagents (e.g., trimethylsilyl chloride) to stabilize intermediates.

Optimize reaction temperature (e.g., 0–5°C for cyclopropanation) and solvent polarity (DMF or toluene) .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

- Methodological Answer :

- Case Study : Conflicting ¹H-NMR signals (e.g., overlapping methyl peaks) are resolved by:

2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations.

X-Ray Crystallography : Definitive structural confirmation, as applied to 5-(4-chlorophenyl)-1H-pyrazole derivatives .

- Example : X-ray analysis confirmed bond lengths (mean C–C = 0.009 Å) and dihedral angles, resolving ambiguities in NMR assignments .

Q. What methodological approaches optimize reaction yields for derivatives of this compound?

- Methodological Answer :

- Catalysts : Palladium (e.g., Pd(OAc)₂) or copper (CuI) for cross-coupling reactions (yields up to 78%) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclopropane stability, while toluene minimizes side reactions .

- Table : Synthetic Yields for Analogous Compounds

| Compound | Yield (%) | Catalyst | Solvent | Reference |

|---|---|---|---|---|

| 255 | 68 | None | DMF | |

| 261 | 78 | Pd(OAc)₂ | Toluene |

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer :

- Accelerated Stability Studies :

Thermal Stability : Heat at 40–60°C for 48 hours; monitor decomposition via TLC or HPLC.

pH Stability : Test in buffers (pH 1–12) to identify hydrolysis-prone conditions.

- Case Study : Analogous compounds showed stability in dry, inert atmospheres but degraded in humid environments, necessitating anhydrous storage .

Key Considerations for Data Interpretation

- Contradictory Data : Discrepancies between theoretical and observed molecular weights (e.g., ESIMS vs. HRMS) may indicate residual solvents or incomplete purification. Always cross-validate with elemental analysis .

- Advanced Characterization : Combine multiple techniques (e.g., NMR, X-ray, and computational modeling) to resolve complex stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.